molecular formula C18H14N2O4 B607235 Dynasore CAS No. 304448-55-3

Dynasore

Cat. No. B607235
CAS RN: 304448-55-3
M. Wt: 322.32
InChI Key: SYNDQCRDGGCQRZ-VXLYETTFSA-N
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Description

Dynasore is a cell-permeable, small-molecule inhibitor of the endocytosis-associated GTPase dynamin . Dynamin promotes clathrin-coated vesicle formation and is involved in detaching coated pits from the membrane during clathrin-mediated endocytosis .


Synthesis Analysis

A focused set of dihydroxyl and trihydroxyl this compound analogs called the Dyngo™ compounds were synthesized, five of which had improved potency, reduced detergent binding, and reduced cytotoxicity . These improvements were conferred by changes in the position and/or number of hydroxyl substituents .


Molecular Structure Analysis

This compound has a molecular formula of C18H14N2O4 . It is a tool for calculating total and partial dynamic structure factors as well as related correlation functions from molecular dynamics (MD) simulations .


Chemical Reactions Analysis

This compound binds stoichiometrically to detergents used for in vitro drug screening, drastically reducing its potency . A focused set of dihydroxyl and trihydroxyl this compound analogs called the Dyngo™ compounds were synthesized, five of which had improved potency, reduced detergent binding, and reduced cytotoxicity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.31 g/mol . It is soluble in DMSO at 30 mg/mL .

Scientific Research Applications

1. Dynasore's Role Beyond Dynamin Inhibition this compound, known for inhibiting the GTPase activity of dynamin, is essential in membrane fission during clathrin-mediated endocytosis. However, studies show this compound also affects cholesterol in the plasma membrane and disrupts lipid raft organization, independent of dynamin inhibition. This indicates this compound's utility in exploring cholesterol regulation in plasma membranes (Preta, Cronin, & Sheldon, 2015).

2. This compound's Impact on Endocytic Pathways this compound interferes with the GTPase activity of various dynamin forms, effectively inhibiting endocytic pathways dependent on dynamin. It blocks coated vesicle formation rapidly, revealing dynamin's critical role in two steps during clathrin coat formation (Macia et al., 2006).

3. Influence on Transmitter Release at Synapses While primarily an inhibitor of dynamin-dependent endocytosis, this compound also impacts neurotransmission. It increases the probability of transmitter release at synapses, indicating a broader role in synaptic function beyond endocytosis inhibition (Douthitt et al., 2011).

4. Therapeutic Potential in Spinal Cord Injury this compound has shown promise in enhancing motor function recovery after spinal cord injury. It seems to achieve this by inhibiting neuronal mitochondrial apoptotic pathways and reducing astrocytic proliferation, suggesting potential neuroprotective applications (Li et al., 2017).

5. Antiviral Applications Against Herpes Simplex Virus this compound disrupts herpes simplex virus (HSV) protein trafficking, inhibiting multiple steps in the viral life cycle. This includes blocking viral entry, protein transport, and capsid formation, highlighting its potential as an antiviral agent (Mues et al., 2015).

6. Implications in Cancer Cell Invasion this compound suppresses lamellipodia formation and cancer cell invasion by destabilizing actin filaments. This discovery indicates its potential in cancer therapy, particularly in targeting cancer cell motility (Yamada et al., 2009).

7. Regulation of Cholesterol Trafficking this compound's impact on intracellular cholesterol transport is significant. It inhibits cholesterol uptake and affects cholesterol homeostasis by disrupting endolysosomal cholesterol accumulation and gene transcription related to cholesterol metabolism (Girard et al., 2011).

8. Role in Exocytosis and Neurotransmitter Release this compound, through its inhibition of dynamin GTPase, also plays a role in exocytosis. It affects the exocytotic pore, influencing neurotransmitter release, which is crucial for understanding synaptic dynamics (Trouillon & Ewing, 2013).

9. Enhancing Effects of Chemotherapy in Lung Cancer In lung cancer, this compound enhances the effects of chemotherapy drugs like cisplatin. It suppresses proliferation and induces apoptosis in lung cancer cells, offering a potential therapeutic avenue (Shen et al., 2018).

10. Mitochondrial Protection in Cardiac Cells In cardiac cells, this compound protects mitochondria and improves cardiac lusitropy. It maintains mitochondrial morphology and intracellular ATP in stressed cells, suggesting its utility in managing heart failure due to diastolic dysfunction (Gao et al., 2013).

Mechanism of Action

Target of Action

Dynasore primarily targets dynamin , a GTPase protein . Dynamin plays a crucial role in membrane remodeling and fission of clathrin-coated vesicles during endocytosis, and vesicles that bud from the trans-Golgi network . It is essential for the invagination of the plasma membrane to form clathrin-coated pits .

Mode of Action

This compound is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways . This prevents endocytosis, a fundamental cellular process that regulates the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the GTPase activity of dynamin, blocking the constriction and fission stages of clathrin-coated vesicle formation . This impacts the endocytosis process, which is crucial for maintaining plasma membrane homeostasis and nutrient uptake . Additionally, this compound has been found to suppress cell proliferation, migration, and invasion via the STAT3 signaling pathway .

Pharmacokinetics

It is known that this compound is a cell-permeable small molecule , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

This compound has multiple cellular effects. It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization . In osteosarcoma cells, this compound has been shown to inhibit cell proliferation, migration, and invasion, and induce G0/G1 arrest . It also enhances the antitumor capacity of cisplatin in osteosarcoma .

Action Environment

It is known that this compound’s inhibitory effects on dynamin are rapid and reversible , suggesting that its action may be influenced by the cellular environment and the presence of other molecules

Safety and Hazards

When handling Dynasore, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

In recent years, recombinant adeno-associated virus (AAV) vectors have emerged as the most popular gene therapy tool for treating genetic diseases . Dynasore, as an inhibitor of dynamin, could potentially play a role in the development of more effective AAV vectors .

properties

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDQCRDGGCQRZ-VXLYETTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420841
Record name Dynasore
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304448-55-3
Record name Dynasore
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dynasore
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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